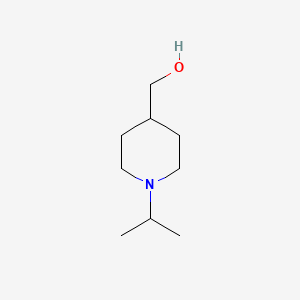

(1-Isopropylpiperidin-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-propan-2-ylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)10-5-3-9(7-11)4-6-10/h8-9,11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKOJXQVRBGEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456848 | |

| Record name | (1-Isopropylpiperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280774-03-0 | |

| Record name | (1-Isopropylpiperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-Isopropylpiperidin-4-yl)methanol: A Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction

(1-Isopropylpiperidin-4-yl)methanol is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a piperidine core N-substituted with an isopropyl group and a primary alcohol at the 4-position, presents a versatile scaffold for the synthesis of a diverse range of compounds. The tertiary amine imparts basicity and potential for salt formation, influencing pharmacokinetic properties such as solubility and membrane permeability. The primary alcohol offers a handle for further functionalization, allowing for its incorporation into larger, more complex molecular architectures. This guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of this compound, tailored for researchers and scientists in the field of drug development.

Physicochemical and Basic Properties

The physicochemical properties of this compound are crucial for its handling, reaction setup, and its behavior in biological systems. While extensive experimental data is not widely published, a combination of information from commercial suppliers and computational predictions provides a solid foundation for its use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 280774-03-0 | [1][2] |

| Molecular Formula | C₉H₁₉NO | [1] |

| Molecular Weight | 157.25 g/mol | [1] |

| Appearance | Solid, Off-white to light yellow oil | [3] |

| Boiling Point | 223.2 ± 13.0 °C (Predicted) | [3] |

| Density | 0.934 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 14.94 ± 0.10 (Predicted) | [3] |

| LogP | 1.1 (Predicted) | [4] |

The basicity of the tertiary amine in the piperidine ring is a key characteristic. The predicted pKa of approximately 14.94 suggests that this compound will be protonated at physiological pH, a factor that significantly influences its solubility in aqueous media and its interactions with biological targets.[3]

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the reductive amination of 4-piperidinemethanol with acetone. This reaction proceeds in two main stages: the formation of an iminium ion intermediate, followed by its reduction to the corresponding tertiary amine.

Reaction Scheme

Caption: General scheme for the synthesis of this compound via reductive amination.

Causality in Experimental Choices

The choice of reagents and conditions for reductive amination is critical for achieving high yield and purity.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent.[5][6] It is mild enough to not reduce the starting ketone (acetone) but is highly effective at reducing the intermediate iminium ion.[7][8] This selectivity minimizes side reactions and simplifies purification. Sodium cyanoborohydride (NaBH₃CN) is another common choice, particularly in protic solvents like methanol, as it is stable at mildly acidic pH, which can be optimal for iminium ion formation.[5][7]

-

Solvent: Dichloromethane (DCM) or other chlorinated solvents are frequently used with NaBH(OAc)₃ as it is sensitive to water and less compatible with methanol.[5] When using NaBH₃CN or NaBH₄, methanol is a suitable solvent.[5]

-

pH Control: The formation of the iminium ion is typically favored under slightly acidic conditions (pH 5-6), which can be achieved by the addition of a small amount of acetic acid.[8] This protonates the hydroxyl group of the hemiaminal intermediate, facilitating its departure as a water molecule.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination.[6][8]

Materials:

-

4-Piperidinemethanol (1.0 eq)

-

Acetone (1.5 eq)

-

Sodium triacetoxyborohydride (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-piperidinemethanol and anhydrous dichloromethane.

-

Add acetone to the solution and stir for 10-15 minutes at room temperature.

-

Optional: If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

In a separate flask, prepare a suspension of sodium triacetoxyborohydride in anhydrous dichloromethane.

-

Slowly add the reducing agent suspension to the reaction mixture. The reaction may be mildly exothermic.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra, this section provides predicted ¹H and ¹³C NMR data. These predictions are generated using computational algorithms and serve as a guide for the characterization of the synthesized compound.[9][10][11][12]

Predicted ¹H NMR Spectrum

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.45 | d | 2H | -CH₂OH |

| ~2.85 | d | 2H | Piperidine H2, H6 (axial) |

| ~2.70 | sept | 1H | -CH(CH₃)₂ |

| ~2.10 | t | 2H | Piperidine H2, H6 (equatorial) |

| ~1.70 | m | 1H | Piperidine H4 |

| ~1.60 | d | 2H | Piperidine H3, H5 (axial) |

| ~1.25 | q | 2H | Piperidine H3, H5 (equatorial) |

| ~1.00 | d | 6H | -CH(CH₃)₂ |

Predicted ¹³C NMR Spectrum

Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~68.0 | -CH₂OH |

| ~55.0 | -CH(CH₃)₂ |

| ~53.0 | Piperidine C2, C6 |

| ~40.0 | Piperidine C4 |

| ~30.0 | Piperidine C3, C5 |

| ~18.5 | -CH(CH₃)₂ |

Mass Spectrometry

For mass spectrometry, the expected molecular ion peak [M+H]⁺ would be observed at m/z 158.15.[4]

Applications in Drug Discovery

The this compound scaffold is a valuable building block in the synthesis of novel therapeutic agents. The piperidine ring is a common motif in many approved drugs, often contributing to favorable pharmacokinetic properties. The N-isopropyl group can influence the compound's lipophilicity and metabolic stability, while the hydroxymethyl group provides a point for further chemical elaboration to explore structure-activity relationships (SAR). While specific examples of its incorporation into named drug candidates are not readily found in public literature, its commercial availability from numerous suppliers of screening compounds and building blocks underscores its utility in discovery campaigns.[1][2]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statement: H302 - Harmful if swallowed.

Precautionary Measures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not ingest or inhale.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

In case of exposure, seek immediate medical attention. For detailed safety information, it is always recommended to consult a comprehensive Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via reductive amination is a robust and well-understood process. This technical guide provides a foundational understanding of its properties, synthesis, and characterization to aid researchers in its effective utilization in their synthetic and drug discovery endeavors. The combination of its structural features makes it an attractive scaffold for the development of novel therapeutics.

References

-

Amerigo Scientific. This compound. Retrieved from [Link]

-

Market Publishers. Global Market Report of 4-Piperidinemethanol,1-(1-methylethyl-(9CI). Retrieved from [Link]

-

ResearchGate. 1 H and 13 C NMR spectroscopic data for compound 16 in methanol-d4. Retrieved from [Link]

-

Organic Chemistry Portal. Reductive Amination. Retrieved from [Link]

-

PubChemLite. This compound. Retrieved from [Link]

-

Welch Medical Library. Reaxys. Retrieved from [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Retrieved from [Link]

-

Myers, A. G. Reductive Amination. Retrieved from [Link]

-

Elsevier. Reaxys Medicinal Chemistry. Retrieved from [Link]

-

SciVision Publishers. Structural Prediction of Bioactive Compound Elucidated Through 1H and 13C NMR Based Metabolomics from Physalis Minima. Retrieved from [Link]

-

National Center for Biotechnology Information. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

CAS. CAS SciFinder. Retrieved from [Link]

-

NIST. 4-Isopropyl-piperidine. Retrieved from [Link]

-

Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]

-

Organic Chemistry Tutor. Reductive Amination. Retrieved from [Link]

-

PubChem. 4-Piperidinemethanol. Retrieved from [Link]

-

National Center for Biotechnology Information. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

-

PubChem. N-Isopropylpiperidine. Retrieved from [Link]

-

CASPRE. 13C NMR Predictor. Retrieved from [Link]

-

NIST. 4-Isopropyl-piperidine. Retrieved from [Link]

-

MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

-

ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]

-

USPTO. Forms for patent applications. Retrieved from [Link]

-

Elsevier. Reaxys Medicinal Chemistry Flat File (RMCFF). Retrieved from [Link]

-

PubChem. Methanol. Retrieved from [Link]

-

RSC Medicinal Chemistry. Design, synthesis and evaluation of Pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit. Retrieved from [Link]

-

What is the Best Tropical Fish Species?. What is the Aquarium Cycle?. Retrieved from [Link]

-

NSF Public Access Repository. Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. Retrieved from [Link]

- Google Patents. Compositions substantially free of galactomannan containing piperacillin and tazobactam.

-

USPTO Patent Full-Text and Image Database. Patent File Wrapper. Retrieved from [Link]

-

Reaxys. Reaxys and Reaxys Medicinal Chemistry. Retrieved from [Link]

-

Cheméo. (4-Fluorophenyl) methanol, isopropyl ether. Retrieved from [Link]

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. Hit2Lead | this compound | CAS# 280774-03-0 | MFCD08059811 | BB-4010731 [hit2lead.com]

- 3. 280774-03-0 CAS MSDS (4-Piperidinemethanol,1-(1-methylethyl)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. PubChemLite - this compound (C9H19NO) [pubchemlite.lcsb.uni.lu]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. scivisionpub.com [scivisionpub.com]

- 10. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CASPRE [caspre.ca]

(1-Isopropylpiperidin-4-yl)methanol CAS 280774-03-0

An In-Depth Technical Guide to (1-Isopropylpiperidin-4-yl)methanol (CAS 280774-03-0): Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

This compound is a key heterocyclic building block highly valued in medicinal chemistry and drug discovery. Its structure, featuring a saturated piperidine ring functionalized with a primary alcohol and an N-isopropyl group, presents a versatile scaffold for creating diverse chemical libraries. The primary alcohol serves as a crucial handle for introducing a wide range of functional groups, while the N-isopropyl moiety modulates physicochemical properties such as lipophilicity and metabolic stability. This guide provides a comprehensive overview of its synthesis, detailed analytical characterization, strategic applications in drug development, and essential safety protocols, tailored for researchers and scientists in the pharmaceutical industry.

Introduction: The Significance of the Piperidine Scaffold

Saturated N-alkyl heterocycles are among the most prevalent structural motifs in pharmaceuticals and bioactive natural products.[1] The piperidine ring, in particular, is a foundational component in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties, including improved solubility and bioavailability, while providing a three-dimensional framework for precise ligand-receptor interactions. This compound, CAS 280774-03-0, embodies the utility of this scaffold, serving not as a therapeutic agent itself, but as a critical intermediate for the synthesis of more complex and potent drug candidates.[2][3]

Physicochemical Properties and Identifiers

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 280774-03-0 | [2] |

| Molecular Formula | C₉H₁₉NO | [2] |

| Molecular Weight | 157.25 g/mol | [2][4] |

| Appearance | Solid | [2] |

| SMILES | CC(C)N1CCC(CO)CC1 | [2] |

| InChI | 1S/C9H19NO/c1-8(2)10-5-3-9(7-11)4-6-10/h8-9,11H,3-7H2,1-2H3 | [2] |

| InChIKey | FLKOJXQVRBGEES-UHFFFAOYSA-N | [2] |

| MDL Number | MFCD08059811 | [2] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that can be approached through several reliable routes. A common and efficient strategy involves two key transformations: N-alkylation of the piperidine ring and reduction of a carboxylate ester. The following workflow illustrates a logical synthetic pathway starting from the commercially available ethyl piperidine-4-carboxylate.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a two-step synthesis starting from ethyl isonipecotate.

Step 1: Synthesis of Ethyl 1-isopropylpiperidine-4-carboxylate

-

Reagent Preparation: To a solution of ethyl piperidine-4-carboxylate (1 equiv.) in anhydrous dichloromethane (DCM), add acetone (1.5 equiv.).

-

Reaction Initiation: Stir the mixture at room temperature for 30 minutes. Cool the reaction vessel to 0 °C using an ice bath.

-

Reductive Amination: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure intermediate product.

Step 2: Synthesis of this compound

-

Inert Atmosphere: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add a solution of ethyl 1-isopropylpiperidine-4-carboxylate (1 equiv.) in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0 °C. Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (1.5 equiv.) dropwise. Causality Note: LiAlH₄ is a potent reducing agent necessary for the efficient conversion of the ester to the primary alcohol.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Quenching (Fieser workup): Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water. This procedure is critical for safely neutralizing the reactive LiAlH₄ and precipitating aluminum salts for easy filtration.

-

Isolation: Stir the resulting slurry at room temperature for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Final Purification: Concentrate the filtrate under reduced pressure to yield the final product, this compound. Purity should be assessed by NMR and LC-MS. If necessary, further purification can be achieved via chromatography.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound.

Expected Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Multiplet (septet) and doublet corresponding to the isopropyl group (CH and CH₃ protons). - Signals for the piperidine ring protons (axial and equatorial CH₂ groups). - A doublet for the hydroxymethyl protons (-CH₂OH). - A broad singlet for the hydroxyl proton (-OH). |

| ¹³C NMR | - Signals for the two distinct carbons of the isopropyl group. - Multiple signals in the aliphatic region for the piperidine ring carbons. - A signal for the hydroxymethyl carbon (-CH₂OH). |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 158.26. |

Protocol: Sample Preparation for NMR Analysis

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in a clean NMR tube.

-

Vortex the tube gently until the sample is fully dissolved.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an end product but a versatile scaffold. Its value lies in providing a robust framework that medicinal chemists can elaborate upon to generate novel chemical entities for biological screening.

-

Vector for Diversification: The primary alcohol is a key functional handle. It can be readily oxidized to an aldehyde for reductive amination or converted to a leaving group (e.g., mesylate or tosylate) for nucleophilic substitution, enabling the attachment of a vast array of other molecular fragments.

-

Modulation of Physicochemical Properties: The N-isopropyl group is a moderately lipophilic group that can enhance binding interactions in hydrophobic pockets of target proteins and influence the compound's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Scaffold in Bioactive Molecules: Piperidine derivatives are integral to drugs targeting the central nervous system, cardiovascular diseases, and more. For instance, related structures are found in potent 5-HT₂A receptor inverse agonists with potential antipsychotic utility and in inhibitors of the glycine transporter 1 (GlyT1).[5][6]

Caption: Role of building blocks in the drug discovery pipeline.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical substance.

-

Hazard Identification: this compound is classified as acutely toxic if swallowed (Acute Tox. 4, H302).[2] It may also cause skin and eye irritation. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before handling.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[8]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[10]

Conclusion

This compound (CAS 280774-03-0) is a valuable and versatile building block for drug discovery and development. Its straightforward synthesis, combined with the strategic placement of functional groups amenable to chemical modification, makes it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and safe handling procedures, as outlined in this guide, enables researchers to effectively leverage this scaffold in the rational design and synthesis of next-generation therapeutics.

References

-

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - MDPI. (2023-01-23). [Link]

-

Procedure for N-alkylation of Piperidine? - ResearchGate. (2017-03-16). [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

-

Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (2025-08-18). [Link]

- CN104860870A - Preparation method of piperidines with different substituents - Google P

-

Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. [Link]

-

The impact of early ADME profiling on drug discovery and development strategy | Request PDF - ResearchGate. [Link]

-

Discovery of N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides as novel, selective and potent GlyT1 inhibitors - PubMed. [Link]

-

Safety Data Sheet: Methanol - Chemos GmbH&Co.KG. [Link]

-

Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil - Asian Journal of Chemistry. (2017-07-15). [Link]

-

[(3R)-1-propan-2-ylpiperidin-3-yl]methanol | C9H19NO | CID 26722498 - PubChem. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound AldrichCPR 280774-03-0 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. [(3R)-1-propan-2-ylpiperidin-3-yl]methanol | C9H19NO | CID 26722498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides as novel, selective and potent GlyT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. punchout.medline.com [punchout.medline.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. riccachemical.com [riccachemical.com]

An In-depth Technical Guide to (1-Isopropylpiperidin-4-yl)methanol: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of (1-Isopropylpiperidin-4-yl)methanol, a key heterocyclic compound with significant potential in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its chemical properties, synthesis, and analytical characterization.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its functionalization allows for the fine-tuning of pharmacological properties. The presence of an isopropyl group on the piperidine nitrogen and a hydroxymethyl group at the 4-position creates a molecule with specific steric and electronic features that are of interest in the design of novel therapeutic agents.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 157.25 g/mol | [1][2][3] |

| Molecular Formula | C9H19NO | [1][2][4] |

| CAS Number | 280774-03-0 | [1][2] |

| Appearance | Solid | [2] |

| IUPAC Name | (1-propan-2-ylpiperidin-4-yl)methanol | [3] |

| SMILES | CC(C)N1CCC(CO)CC1 | [1][2][4] |

| InChI Key | FLKOJXQVRBGEES-UHFFFAOYSA-N | [1][2] |

| Monoisotopic Mass | 157.14667 Da | [4] |

Rationale and Methodologies for Synthesis

The synthesis of this compound can be approached through several established organic chemistry pathways. A common and logical strategy involves the N-alkylation of a pre-existing piperidine-4-yl)methanol precursor or the reductive amination of a piperidone followed by reduction of a carboxylate group.

A plausible and efficient synthetic route is the reductive amination of N-Boc-piperidin-4-one, followed by N-isopropylation and subsequent reduction. This method offers high yields and employs readily available starting materials.

Proposed Synthetic Workflow

Caption: A potential synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Reductive Amination:

-

To a solution of N-Boc-piperidin-4-one in a suitable solvent (e.g., dichloromethane or methanol), add isopropylamine.

-

The mixture is stirred at room temperature to form the intermediate imine or enamine.

-

A reducing agent, such as sodium triacetoxyborohydride, is added portion-wise to reduce the intermediate in situ. The choice of a mild reducing agent is crucial to avoid side reactions.

-

The reaction is monitored by an appropriate technique (e.g., TLC or LC-MS) until completion.

-

Work-up involves quenching the reaction, extraction with an organic solvent, and purification (e.g., column chromatography) to yield the N-Boc protected isopropylamino-piperidine derivative.

-

-

Boc Deprotection:

-

The purified product from the previous step is dissolved in a solvent like dichloromethane.

-

An acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent, is added to cleave the Boc protecting group.

-

The reaction is typically rapid and proceeds at room temperature.

-

After completion, the solvent and excess acid are removed under reduced pressure to yield the deprotected secondary amine.

-

-

Conversion of the Amino Group to a Hydroxymethyl Group:

-

This transformation is more complex and can be achieved through various multi-step sequences. A plausible route involves the conversion of the amine to a more suitable functional group for substitution. For instance, the amine could be converted to a leaving group, followed by nucleophilic substitution with a protected hydroxymethyl equivalent.

-

Alternatively, a more direct, albeit potentially lower-yielding, approach could be investigated based on specific literature precedents for similar transformations.

-

Note: The synthesis of N-substituted-4-piperidones, which are key starting materials, can be achieved through methods like the ring-closing reaction of a primary amine with 1,5-dichloro-3-pentanone.[5]

Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of synthesized this compound, a suite of analytical techniques should be employed.

Workflow for Analytical Characterization

Caption: A standard workflow for the analytical characterization of the target compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum would show characteristic signals for the isopropyl group's methyl and methine protons, as well as signals for the piperidine ring protons and the methylene protons of the hydroxymethyl group. The carbon NMR would confirm the number and types of carbon atoms present.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which should correspond to its calculated monoisotopic mass.[4] This technique provides strong evidence for the elemental composition.

-

Chromatographic Techniques (HPLC/GC): High-performance liquid chromatography (HPLC) or gas chromatography (GC) are employed to assess the purity of the compound. By using a suitable column and mobile phase, impurities can be separated and quantified.

-

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen, which should align with the calculated values for the molecular formula C9H19NO.

Applications in Research and Drug Discovery

The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound makes it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Scaffold for Novel Ligands: This compound can serve as a starting point for the development of ligands targeting a variety of receptors and enzymes. The hydroxyl group provides a convenient handle for further chemical modification, allowing for the attachment of other pharmacophoric groups.

-

Glycine Transporter (GlyT1) Inhibitors: Research into related piperidine structures has shown their potential as GlyT1 inhibitors.[6] GlyT1 inhibitors are being investigated for the treatment of neurological and psychiatric disorders.

-

Antitubercular Agents: The search for novel antitubercular drugs has led to the exploration of diverse chemical scaffolds. The principles of ligand-based virtual screening could be applied to derivatives of this compound to identify potential hits against targets like 1-deoxy-d-xylulose-5-phosphate synthase (DXPS) in Mycobacterium tuberculosis.[7]

The isopropyl group on the nitrogen atom can influence the compound's basicity, lipophilicity, and metabolic stability, which are critical parameters in drug design. The hydroxymethyl group can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.

Safety and Handling

While specific toxicity data for this compound is not extensively documented, it should be handled with the standard precautions for laboratory chemicals. It is classified as an acute toxicant (oral) and an irritant.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

References

-

This compound - Amerigo Scientific. [Link]

-

This compound (C9H19NO) - PubChemLite. [Link]

-

(1-Isopropylpiperidin-3-Yl)Methanol | C9H19NO | CID 23559485 - PubChem. [Link]

-

Discovery of N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides as novel, selective and potent GlyT1 inhibitors - PubMed. [Link]

-

Discovery of novel drug-like antitubercular hits targeting the MEP pathway enzyme DXPS by strategic application of ligand-based virtual screening - NIH. [Link]

- CN102731369A - Synthesis method for N-substituted-4-piperidone - Google P

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. This compound AldrichCPR 280774-03-0 [sigmaaldrich.com]

- 3. (1-Isopropylpiperidin-3-Yl)Methanol | C9H19NO | CID 23559485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H19NO) [pubchemlite.lcsb.uni.lu]

- 5. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]

- 6. Discovery of N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides as novel, selective and potent GlyT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel drug-like antitubercular hits targeting the MEP pathway enzyme DXPS by strategic application of ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

(1-Isopropylpiperidin-4-yl)methanol structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (1-Isopropylpiperidin-4-yl)methanol

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a foundational requirement for advancing any chemical entity through the development pipeline. Incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays. This guide provides a detailed, multi-technique approach to the structural elucidation of this compound, a heterocyclic building block. As a senior application scientist, my focus is not just on the "what" but the "why"—providing a rationale for the analytical choices and a framework for interpreting the resulting data with confidence.

Introduction to this compound

This compound is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications. The subject of this guide possesses the following core attributes:

The structure contains several key features that will be interrogated using spectroscopic methods: a tertiary amine, an isopropyl substituent, a primary alcohol, and a saturated heterocyclic ring system. Our objective is to use a suite of analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to confirm this proposed structure unequivocally.

Analytical Strategy: A Multi-Pronged Approach

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they create a self-validating system.

Caption: Overall workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will utilize both ¹H and ¹³C NMR.

¹H NMR: Mapping the Proton Landscape

¹H NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Methanol-d4 or Chloroform-d) in a clean NMR tube. The choice of solvent is critical; it must dissolve the compound without contributing interfering signals in the regions of interest.[2][3]

-

Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.0 ppm and provides a reference point.[4]

-

Acquisition: Acquire the spectrum on a 400 MHz or 500 MHz spectrometer.[5] Standard acquisition parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.

Predicted ¹H NMR Data and Interpretation

The structure of this compound suggests the presence of multiple distinct proton signals. The table below outlines the expected data.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.45 | d, J = 6.5 Hz | 2H | -CH₂OH | Protons on the carbon bearing the hydroxyl group are deshielded by the electronegative oxygen. |

| ~ 2.90 | d, J = 11.5 Hz | 2H | Piperidine H (axial, adjacent to N) | Protons on carbons adjacent to the nitrogen atom are deshielded. |

| ~ 2.70 | sept, J = 6.6 Hz | 1H | -CH(CH₃)₂ | The single proton is split by the six equivalent methyl protons into a septet. |

| ~ 2.10 | t, J = 11.5 Hz | 2H | Piperidine H (equatorial, adjacent to N) | Diastereotopic protons adjacent to the nitrogen. |

| ~ 1.80 | m | 1H | Piperidine H (on C4) | Complex multiplet due to coupling with multiple neighbors. |

| ~ 1.65 | d | 2H | Piperidine H (axial) | Protons on the piperidine ring. |

| ~ 1.25 | q | 2H | Piperidine H (equatorial) | Protons on the piperidine ring. |

| ~ 1.05 | d, J = 6.6 Hz | 6H | -CH(CH₃)₂ | The six equivalent protons of the two methyl groups are split by the single methine proton into a doublet. |

¹³C NMR: Defining the Carbon Skeleton

¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Acquisition

The sample prepared for ¹H NMR can be used directly. The experiment is typically run with proton decoupling to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data and Interpretation

The molecule has 9 carbon atoms, and due to symmetry, we expect to see 7 unique signals.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 68.0 | -C H₂OH | The carbon atom bonded to the electronegative oxygen is significantly deshielded. |

| ~ 55.0 | -C H(CH₃)₂ | The methine carbon of the isopropyl group. |

| ~ 53.0 | Piperidine C (adjacent to N) | Carbons directly attached to the nitrogen atom are deshielded. |

| ~ 41.0 | Piperidine C4 | The methine carbon of the piperidine ring holding the methanol group. |

| ~ 30.0 | Piperidine C | The remaining piperidine ring carbons. |

| ~ 19.0 | -CH(C H₃)₂ | The two equivalent methyl carbons of the isopropyl group. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula. We will use Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like this one.[6]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source or inject it through a liquid chromatography (LC) system.

-

Analysis: Analyze in positive ion mode to observe the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire data on a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

Data Interpretation

-

Molecular Ion: The primary goal is to observe the protonated molecule.

-

Calculated Exact Mass for [C₉H₁₉NO + H]⁺: 158.1539

-

Observing a peak at or very near this m/z value (within 5 ppm) confirms the molecular formula.[7]

-

-

Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ion, we can gain further structural information. The fragmentation pattern provides a fingerprint of the molecule's structure.

Caption: Key fragmentation pathways for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the spectrum. This technique requires minimal sample preparation.

Data Interpretation

The IR spectrum will confirm the presence of the alcohol and amine functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Alcohol (-OH) |

| 2950 - 2850 (strong) | C-H stretch | Alkane (C-H) |

| 1350 - 1260 | C-O stretch | Alcohol (C-O) |

| 1250 - 1020 | C-N stretch | Tertiary Amine (C-N) |

The broadness of the O-H stretch is a classic indicator of hydrogen bonding, which is expected for an alcohol.[8] The presence of strong C-H stretching confirms the aliphatic nature of the molecule. The C-O and C-N stretches further corroborate the presence of the alcohol and tertiary amine groups, respectively.

Conclusion: Convergent Data for Unambiguous Elucidation

The structure of this compound is confidently assigned by integrating the data from these orthogonal analytical techniques.

Caption: Integration of all spectroscopic data.

-

Mass Spectrometry established the correct molecular formula.

-

IR Spectroscopy confirmed the presence of the required alcohol and amine functional groups.

-

¹H and ¹³C NMR Spectroscopy provided the definitive map of the carbon-hydrogen framework, showing the precise arrangement and connectivity of all atoms in the molecule.

Each technique validates the others, leaving no ambiguity. This rigorous, multi-faceted approach ensures the high degree of certainty required for advancing compounds in research and development.

References

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

This compound (C9H19NO). PubChemLite. [Link]

-

1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). NP-MRD. [Link]

-

1 H and 13 C NMR spectroscopic data for compound 16 in methanol-d4. ResearchGate. [Link]

-

This compound. Amerigo Scientific. [Link]

-

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. [Link]

-

CH3OH infrared spectrum of methanol. Doc Brown's Advanced Organic Chemistry. [Link]

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. Methanol-d4(811-98-3) 13C NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. PubChemLite - this compound (C9H19NO) [pubchemlite.lcsb.uni.lu]

- 8. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Profile of (1-Isopropylpiperidin-4-yl)methanol: A Technical Guide

Introduction

Molecular Structure and Predicted Spectroscopic Overview

The structure of (1-Isopropylpiperidin-4-yl)methanol dictates its characteristic spectroscopic features. The molecule comprises a piperidine ring N-substituted with an isopropyl group and a hydroxymethyl group at the C4 position. This combination of a tertiary amine, a primary alcohol, and various aliphatic protons gives rise to a unique spectroscopic fingerprint.

Figure 1: 2D structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments.

Experimental Protocol (Hypothetical)

A standard ¹H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer. A sample of this compound (5-10 mg) would be dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The data would be processed with appropriate phasing and baseline correction.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| (CH₃)₂CH- | ~1.0 - 1.2 | Doublet (d) | 6H |

| -CH₂- (Piperidine, axial) | ~1.2 - 1.4 | Multiplet (m) | 2H |

| -CH- (Piperidine, C4) | ~1.4 - 1.6 | Multiplet (m) | 1H |

| -CH₂- (Piperidine, equatorial) | ~1.7 - 1.9 | Multiplet (m) | 2H |

| -CH₂- (Piperidine, N-CH₂, axial) | ~2.0 - 2.2 | Multiplet (m) | 2H |

| (CH₃)₂CH- | ~2.7 - 2.9 | Septet (sept) | 1H |

| -CH₂- (Piperidine, N-CH₂, equatorial) | ~2.9 - 3.1 | Multiplet (m) | 2H |

| -CH₂OH | ~3.4 - 3.6 | Doublet (d) | 2H |

| -OH | Variable | Singlet (s, broad) | 1H |

Interpretation and Rationale

The predicted chemical shifts are based on established empirical correlations. The isopropyl methyl protons are expected to be the most upfield, appearing as a doublet due to coupling with the adjacent methine proton. The piperidine ring protons would present as a complex series of overlapping multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) are deshielded and would appear further downfield compared to the other ring protons. The methine proton of the isopropyl group is expected to be a septet due to coupling with the six methyl protons. The methylene protons of the hydroxymethyl group (-CH₂OH) would be deshielded by the adjacent oxygen atom and appear as a doublet due to coupling with the C4 proton. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

Experimental Protocol (Hypothetical)

A ¹³C NMR spectrum would be acquired on a 100 or 125 MHz spectrometer using the same sample prepared for ¹H NMR. A proton-decoupled sequence would be used to simplify the spectrum to a series of singlets, one for each unique carbon environment.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| (CH₃)₂CH- | ~18 - 20 |

| -CH₂- (Piperidine, C3/C5) | ~28 - 32 |

| -CH- (Piperidine, C4) | ~38 - 42 |

| -CH₂- (Piperidine, C2/C6) | ~52 - 56 |

| (CH₃)₂CH- | ~58 - 62 |

| -CH₂OH | ~65 - 69 |

Interpretation and Rationale

The predicted chemical shifts are based on the shielding and deshielding effects of the substituents. The isopropyl methyl carbons are expected at the highest field. The piperidine ring carbons would appear in the aliphatic region, with the carbons adjacent to the nitrogen (C2/C6) being the most downfield due to the deshielding effect of the nitrogen atom. The methine carbon of the isopropyl group and the C4 carbon of the piperidine ring would appear in the mid-aliphatic region. The carbon of the hydroxymethyl group (-CH₂OH) would be the most deshielded aliphatic carbon due to the direct attachment of the electronegative oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (Hypothetical)

An IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet or the Attenuated Total Reflectance (ATR) technique would be employed. A liquid sample could be analyzed as a thin film between salt plates.

Predicted IR Data

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| C-O stretch (primary alcohol) | ~1050 | Strong |

| N-C stretch (tertiary amine) | 1000 - 1250 | Medium |

Interpretation and Rationale

The most prominent feature in the predicted IR spectrum would be a broad and strong absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol functional group. The broadening is due to hydrogen bonding. Strong C-H stretching vibrations from the aliphatic isopropyl and piperidine groups would be observed in the 2850-3000 cm⁻¹ range. A strong C-O stretching band for the primary alcohol is expected around 1050 cm⁻¹. The N-C stretching vibrations of the tertiary amine would likely appear in the fingerprint region between 1000 and 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (Hypothetical)

A mass spectrum could be obtained using an Electrospray Ionization (ESI) or Electron Impact (EI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). For ESI, the sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.

Predicted Mass Spectrometry Data

The predicted monoisotopic mass of this compound is 157.1467 Da.[1] In ESI-MS, the compound is expected to readily form a protonated molecular ion.

| Ion | Predicted m/z |

| [M+H]⁺ | 158.1539 |

| [M+Na]⁺ | 180.1359 |

Data sourced from PubChem.[1]

Interpretation and Fragmentation

Under positive ion ESI, the base peak would likely be the protonated molecule [M+H]⁺ at m/z 158.15. Common adducts such as the sodium adduct [M+Na]⁺ at m/z 180.14 might also be observed. Under EI conditions, fragmentation would be more extensive. Key fragmentation pathways would likely involve the loss of the hydroxyl group as water, cleavage of the isopropyl group, and fragmentation of the piperidine ring.

Figure 2: Predicted key fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust framework for the structural characterization of this important synthetic intermediate. While experimental verification is always the gold standard, this guide serves as a valuable resource for scientists working with this compound, enabling them to anticipate spectral features, confirm product identity, and assess purity with a high degree of confidence. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and are broadly applicable to the characterization of related small molecules in a drug discovery and development context.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

The Analytical Chemist's Guide to (1-Isopropylpiperidin-4-yl)methanol: A Predictive ¹H NMR Spectroscopic Analysis

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in modern drug discovery and chemical research. This in-depth technical guide provides a comprehensive, predictive analysis of the proton (¹H) NMR spectrum of (1-Isopropylpiperidin-4-yl)methanol. In the absence of a publicly available experimental spectrum, this document serves as an expert guide, synthesizing foundational NMR principles, conformational analysis of saturated heterocycles, and empirical data from analogous structures. We will deconstruct the molecule's structural components, predict the chemical shift, multiplicity, and coupling constants for each proton, and provide a robust, field-tested protocol for the experimental acquisition and validation of the spectrum. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for unambiguous structural characterization.

Foundational Principles: Structure and Stereochemistry

This compound, with the molecular formula C₉H₁₉NO, is a tertiary amine featuring a piperidine ring substituted at the nitrogen with an isopropyl group and at the C4 position with a hydroxymethyl group. Understanding its three-dimensional structure is paramount to interpreting its NMR spectrum.

The piperidine ring is not planar; it predominantly adopts a stable chair conformation to minimize torsional and steric strain.[1] This has profound consequences for the ¹H NMR spectrum, as it renders the protons on each methylene carbon diastereotopic—meaning they are chemically non-equivalent. For each methylene unit of the ring, one proton is in an axial position (pointing perpendicular to the ring's plane) and the other is in an equatorial position (pointing towards the periphery).

Due to steric considerations, both the large N-isopropyl group and the C4-hydroxymethyl group are expected to preferentially occupy the more stable equatorial positions . This locks the ring into a favored conformation, leading to distinct and predictable signals for the axial and equatorial protons.

Diagram 1: Favored Chair Conformation

Caption: Chair conformation of this compound with equatorial substituents.

Predictive ¹H NMR Spectral Analysis (500 MHz, CDCl₃)

The following is a detailed, proton-by-proton prediction of the ¹H NMR spectrum. Chemical shifts (δ) are predicted based on standard values, adjusted for the electronic effects of adjacent functional groups (the electron-donating nitrogen and the electron-withdrawing hydroxyl group).[2][3] Coupling constants (J) are estimated based on established dihedral angle relationships in chair conformers.[4]

The Isopropyl Group Protons

-

H₉ (6H, -C H(CH₃ )₂): These six protons of the two methyl groups are equivalent. They are coupled to the single methine proton (H₈).

-

Predicted Chemical Shift (δ): ~1.05 ppm. This is a typical region for alkyl protons.

-

Predicted Multiplicity: Doublet (d) . Following the n+1 rule, they are split by one proton (1+1=2).

-

Predicted Coupling Constant (³J₉,₈): ~6.5 Hz. This is a characteristic coupling for free rotation around a C-C single bond.

-

-

H₈ (1H, -C H(CH₃)₂): This methine proton is deshielded by the adjacent nitrogen atom. It is coupled to the six equivalent methyl protons (H₉).

-

Predicted Chemical Shift (δ): ~2.75 ppm. The direct attachment to the nitrogen atom causes a significant downfield shift compared to a standard alkyl methine.

-

Predicted Multiplicity: Septet (sept) or multiplet (m). According to the n+1 rule, it should be split by six equivalent protons into a septet (6+1=7). In practice, the outer lines of a septet are often low in intensity and may be difficult to resolve, causing the signal to appear as a multiplet.[5]

-

Predicted Coupling Constant (³J₈,₉): ~6.5 Hz.

-

The Piperidine Ring Protons

The chair conformation results in distinct signals for axial and equatorial protons. Generally, axial protons are more shielded (appear at a lower δ) than their equatorial counterparts on the same carbon, except for the protons at C2/C6 adjacent to the nitrogen.

-

H₂/H₆ - Equatorial (2H, N-C H₂-): These protons are deshielded by the adjacent nitrogen.

-

Predicted Chemical Shift (δ): ~2.85 - 2.95 ppm. This region is typical for protons alpha to a nitrogen in a saturated ring.[6]

-

Predicted Multiplicity: Multiplet (m) , likely a doublet of triplets or complex multiplet. They experience large geminal coupling (~11-12 Hz) to their axial partners and smaller vicinal couplings to the C3/C5 protons.

-

-

H₂/H₆ - Axial (2H, N-C H₂-): These protons are also alpha to the nitrogen.

-

Predicted Chemical Shift (δ): ~1.95 - 2.05 ppm.

-

Predicted Multiplicity: Multiplet (m) , likely a triplet of doublets. They show large axial-axial couplings to H₃ₐₓ/H₅ₐₓ (~10-13 Hz) and smaller couplings to other neighbors.

-

-

H₃/H₅ - Equatorial (2H, -C H₂-CH₂-N):

-

Predicted Chemical Shift (δ): ~1.70 - 1.80 ppm.

-

Predicted Multiplicity: Multiplet (m) . Broadened due to multiple small couplings.

-

-

H₃/H₅ - Axial (2H, -C H₂-CH₂-N):

-

Predicted Chemical Shift (δ): ~1.20 - 1.30 ppm.

-

Predicted Multiplicity: Multiplet (m) , likely a quartet of doublets or complex multiplet due to large axial-axial couplings with H₂ₐₓ/H₆ₐₓ and H₄ₐₓ.

-

-

H₄ - Axial (1H, -C H(CH₂OH)-): This proton is on the same carbon as the hydroxymethyl group.

-

Predicted Chemical Shift (δ): ~1.40 - 1.55 ppm.

-

Predicted Multiplicity: Multiplet (m) . This signal is often complex and broad, integrating to one proton, serving as a key landmark in the spectrum. It is coupled to four other protons (H₃ₐₓ, H₃ₑq, H₅ₐₓ, H₅ₑq).

-

The Hydroxymethyl Group Protons

-

H₇ (2H, -C H₂OH): These protons are attached to a carbon bearing an electron-withdrawing hydroxyl group, which causes a downfield shift.

-

Predicted Chemical Shift (δ): ~3.45 ppm. This value is consistent with data from the analog 4-piperidinemethanol.

-

Predicted Multiplicity: Doublet (d) . They are coupled to the single proton at C4 (H₄).

-

Predicted Coupling Constant (³J₇,₄): ~6.5 - 7.0 Hz.

-

-

H₁₀ (1H, -CH₂O H): The chemical shift of a hydroxyl proton is highly variable and depends on solvent, concentration, and temperature.

-

Predicted Chemical Shift (δ): Highly variable, typically a broad singlet from ~1.5 to 4.0 ppm.

-

Predicted Multiplicity: Broad Singlet (br s) . Coupling to H₇ is often not observed due to rapid chemical exchange. This signal can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -OH proton to exchange with deuterium, leading to the disappearance of this signal from the spectrum.

-

Summary of Predicted ¹H NMR Data

The predicted spectral parameters are consolidated in the table below for clarity and quick reference.

| Proton Assignment | Label | Integration | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |

| Isopropyl Methyl | H₉ | 6H | ~1.05 | Doublet (d) | J₉,₈ ≈ 6.5 |

| Piperidine Axial | H₃ₐₓ, H₅ₐₓ | 2H | ~1.20 - 1.30 | Multiplet (m) | - |

| Piperidine Methine | H₄ₐₓ | 1H | ~1.40 - 1.55 | Multiplet (m) | - |

| Piperidine Equatorial | H₃ₑq, H₅ₑq | 2H | ~1.70 - 1.80 | Multiplet (m) | - |

| Piperidine Axial | H₂ₐₓ, H₆ₐₓ | 2H | ~1.95 - 2.05 | Multiplet (m) | J≈10-13 (ax-ax) |

| Isopropyl Methine | H₈ | 1H | ~2.75 | Septet (sept) | J₈,₉ ≈ 6.5 |

| Piperidine Equatorial | H₂ₑq, H₆ₑq | 2H | ~2.85 - 2.95 | Multiplet (m) | - |

| Hydroxymethyl | H₇ | 2H | ~3.45 | Doublet (d) | J₇,₄ ≈ 6.5-7.0 |

| Hydroxyl | H₁₀ | 1H | Variable | Broad Singlet (br s) | - |

Diagram 2: Key Spin-Spin Couplings

Caption: Predicted spin-spin coupling network for the molecule.

Self-Validating Experimental Protocol

To obtain a high-quality, interpretable spectrum that validates the predictions above, the following rigorous protocol should be employed.

4.1 Sample Preparation

-

Weighing: Accurately weigh 10-15 mg of this compound. The use of a sufficient quantity ensures a good signal-to-noise ratio without requiring an excessive number of scans.[4]

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent in a clean, dry vial. Chloroform-d (CDCl₃) is an excellent first choice as it is aprotic and dissolves a wide range of organic molecules. Tetramethylsilane (TMS) should be present as an internal standard (δ = 0.00 ppm).[3]

-

Filtration: To ensure magnetic field homogeneity and prevent line broadening, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4] This removes any particulate matter.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

4.2 NMR Instrument Parameters (for a 500 MHz Spectrometer)

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for narrow and symmetrical solvent peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is appropriate.

-

Number of Scans (NS): Start with 16 scans. This is typically sufficient for a sample of this concentration.

-

Receiver Gain (RG): Use an automated receiver gain setting to optimize signal detection without overloading the receiver.

-

Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate for ¹H NMR.

-

-

D₂O Shake (Validation Step): After acquiring the initial spectrum, remove the tube, add one drop of deuterium oxide (D₂O), shake vigorously, and re-acquire the spectrum. The disappearance of the broad singlet signal confirms its assignment as the exchangeable -OH proton.

Data Processing and Interpretation Workflow

The path from raw data to a finalized, interpreted spectrum follows a logical sequence.

Diagram 3: Data Processing Workflow

Caption: Standard workflow from raw NMR data to final structural assignment.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be rich in information, with distinct, well-resolved signals for each of its unique proton environments. The key diagnostic features are the characteristic doublet and septet of the N-isopropyl group, the downfield doublet of the hydroxymethyl protons, and the complex series of multiplets arising from the diastereotopic axial and equatorial protons of the piperidine ring. The conformational rigidity imposed by the equatorial substituents is the primary reason for this spectral complexity and provides a wealth of structural information. By following the detailed analytical and experimental guide presented here, researchers can confidently acquire, process, and interpret the ¹H NMR spectrum to unambiguously confirm the structure of this molecule.

References

-

Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Retrieved from [Link]

-

ACS Publications. (2021). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2016). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Retrieved from [Link]

-

Journal of the American Chemical Society. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

Reddit. (2016). NMR: relating coupling constants and major product. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

13C NMR analysis of (1-Isopropylpiperidin-4-yl)methanol

An In-depth Technical Guide to the 13C NMR Analysis of (1-Isopropylpiperidin-4-yl)methanol

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind experimental design, offers field-proven insights for robust data acquisition, and presents a self-validating protocol for spectral interpretation. We will cover the theoretical underpinnings of ¹³C chemical shifts as they apply to this specific saturated heterocyclic structure, detail a complete experimental workflow from sample preparation to data analysis, and employ advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) for unambiguous carbon-type assignment.

Introduction: The Structural Significance of this compound

This compound is a substituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its ability to confer desirable pharmacokinetic properties. The specific substitution pattern—an N-isopropyl group and a 4-hydroxymethyl group—creates a molecule with distinct chemical environments and stereochemical possibilities. Accurate and unambiguous structural confirmation is paramount for quality control, regulatory submission, and understanding structure-activity relationships (SAR).

¹³C NMR spectroscopy is an indispensable tool for this purpose, offering direct insight into the carbon skeleton of a molecule.[1] Unlike ¹H NMR, the ¹³C spectrum benefits from a wider chemical shift range (typically 0-220 ppm), which minimizes signal overlap and allows for the clear resolution of individual carbon atoms.[2][3] This guide will systematically walk through the complete analysis of this target molecule.

Foundational Principles: Predicting the ¹³C Spectrum

Before any experiment, a theoretical prediction of the spectrum provides a critical roadmap for analysis. The chemical shift (δ) of each carbon is dictated by its local electronic environment. Key influencing factors include hybridization, inductive effects from electronegative atoms, and steric effects.[2][4]

The structure of this compound has 8 unique carbon environments, and therefore, we expect to see 8 distinct signals in the broadband-decoupled ¹³C NMR spectrum.[5][6]

Molecule Structure and Carbon Numbering:

Predicted Chemical Shifts and Rationale

The expected chemical shifts are summarized below. These predictions are based on established ranges for similar functional groups and the known effects of substituents on aliphatic rings.[7][8]

| Carbon Atom | Multiplicity (from DEPT) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2, C6 | CH₂ | 50 - 60 | These carbons are adjacent to the electron-withdrawing nitrogen atom, causing a significant downfield shift (deshielding).[4] Their chemical equivalence is assumed due to rapid chair-chair interconversion at room temperature. |

| C3, C5 | CH₂ | 25 - 35 | Standard aliphatic CH₂ carbons within a saturated ring system. They are further from the nitrogen and oxygen, resulting in a more upfield (shielded) position compared to C2/C6 and C4. |

| C4 | CH | 35 - 45 | This methine carbon is deshielded by its position within the ring and its attachment to the hydroxymethyl substituent. |

| C5' (CH₂OH) | CH₂ | 60 - 70 | This primary alcohol carbon is directly bonded to an electronegative oxygen atom, resulting in a strong downfield shift into the characteristic C-O region.[8] |

| C7 | CH | 55 - 65 | The methine carbon of the isopropyl group is directly attached to the nitrogen, causing significant deshielding. |

| C8 | CH₃ | 15 - 25 | The two methyl carbons of the isopropyl group are equivalent due to free rotation. They are typical sp³ hybridized carbons in an upfield region. |

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data hinges on meticulous sample preparation and the selection of appropriate acquisition parameters. This protocol is designed to yield high-quality, reproducible data.

Sample Preparation

-

Material: Weigh approximately 50-100 mg of this compound. A higher concentration is necessary for ¹³C NMR compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[9]

-

Solvent Selection: Use approximately 0.6-0.7 mL of Deuterated Chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for many organic molecules and its single, well-characterized solvent peak at ~77.16 ppm.[10][11]

-

Dissolution: Dissolve the sample in the deuterated solvent within a small vial. Gentle vortexing can aid dissolution.

-

Filtration: To ensure magnetic field homogeneity and prevent line broadening, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.

-

Standard: Tetramethylsilane (TMS) is typically used as the internal standard to define 0 ppm.[3][9] Often, it is already present in commercially available deuterated solvents. If not, a very small amount can be added.

Instrument Setup & Data Acquisition

The following workflow outlines the acquisition of a standard broadband-decoupled ¹³C spectrum followed by DEPT experiments for multiplicity analysis.

Caption: Experimental workflow for ¹³C NMR analysis.

Optimized Acquisition Parameters:

-

Pulse Program: zgpg30 or zgdc30. A 30° pulse angle is often used as a compromise to achieve good signal in a shorter time, as it allows for a shorter relaxation delay (D1) than a 90° pulse.[12]

-

Acquisition Time (AQ): ~1.0-1.5 seconds. This ensures adequate data point resolution.[12]

-

Relaxation Delay (D1): 2.0 seconds. A delay is crucial to allow magnetization to return towards equilibrium before the next pulse.

-

Number of Scans (NS): 128 to 1024. The number of scans is increased to improve the signal-to-noise ratio for the low-sensitivity ¹³C nucleus.

-

Temperature: 298 K (25 °C).

Data Interpretation: From Spectrum to Structure

Interpreting the spectra involves a systematic cross-verification of the data obtained from the different experiments.

Broadband Decoupled Spectrum

The initial spectrum should show eight distinct signals, confirming the number of unique carbon environments. The chemical shifts of these peaks should be compared against the predicted values in the table above.

DEPT Analysis: The Power of Multiplicity Editing

DEPT (Distortionless Enhancement by Polarization Transfer) spectroscopy is a crucial technique that differentiates carbon signals based on the number of attached protons.[13][14][15]

-

DEPT-90: This spectrum will only show signals for methine (CH) carbons as positive peaks.[16][17] For our molecule, we expect to see two signals corresponding to C4 and C7 .

-

DEPT-135: This spectrum shows CH and methyl (CH₃) carbons as positive peaks, and methylene (CH₂) carbons as negative (inverted) peaks.[13][16][17]

-

Positive Peaks: C4, C7 (CH), and C8 (CH₃).

-

Negative Peaks: C2, C6, C3, C5, and C5' (CH₂).

-

The logical relationship between the molecule's structure and the expected NMR data is visualized below.

Caption: Logical connections between carbon types and their spectral features.

Final Assignment

By combining all three spectra, a definitive assignment can be made:

-

Identify CH carbons: The two peaks in the DEPT-90 spectrum are C4 and C7. Based on chemical shift, the downfield signal (~55-65 ppm) is C7 (next to N), and the more upfield signal (~35-45 ppm) is C4.

-

Identify CH₂ carbons: The five negative peaks in the DEPT-135 spectrum are all CH₂ carbons. The most downfield peak (~60-70 ppm) is C5' (next to O). The next most downfield pair (~50-60 ppm) corresponds to C2 and C6 (next to N). The most upfield pair of negative peaks (~25-35 ppm) corresponds to C3 and C5.

-

Identify CH₃ carbons: Subtract the known CH peaks (C4, C7) from the positive peaks in the DEPT-135 spectrum. The remaining positive peak in the upfield region (~15-25 ppm) is C8.

This cross-referencing methodology provides a self-validating system for structural confirmation, enhancing the trustworthiness of the analysis.[13]

Advanced Considerations: 2D NMR for Unambiguous Connectivity

For complex molecules or to resolve any remaining ambiguities, two-dimensional (2D) NMR techniques are invaluable.[18][19][20]

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. It creates a 2D map with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the coordinates of a carbon's chemical shift and the chemical shift of the proton(s) bonded to it. This is the ultimate tool for confirming C-H connectivity.[19][21]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. It is exceptionally powerful for piecing together the molecular skeleton by identifying long-range C-H relationships.

While 1D ¹³C and DEPT experiments are often sufficient for a molecule of this complexity, HSQC and HMBC provide an orthogonal layer of data that renders the structural assignment virtually irrefutable.

Conclusion